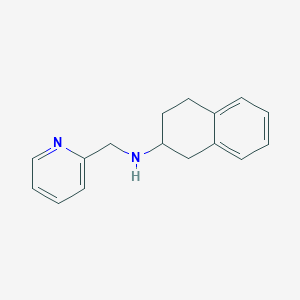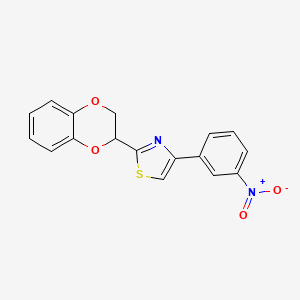![molecular formula C17H17Cl2N3O3 B5175255 N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as DFU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFU is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline, furfural, and piperazine.
作用機序
The exact mechanism of action of DFU is not fully understood. However, it is believed to act on multiple targets in the central nervous system, including the GABAergic and serotonergic systems. DFU has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. DFU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DFU has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DFU has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, DFU has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
DFU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DFU is also stable under normal laboratory conditions. However, there are some limitations to using DFU in lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, DFU has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for research on DFU. One area of interest is its potential use in the treatment of neurodegenerative diseases. DFU has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of neuropathic pain. DFU has been shown to have analgesic properties and may have potential applications in the treatment of chronic pain. Finally, further studies are needed to fully understand the mechanism of action of DFU and its potential applications in the field of neuroscience.
合成法
The synthesis of DFU involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with furfural in the presence of a catalyst such as hydrochloric acid. The resulting product is then reacted with piperazine in the presence of a base such as sodium hydroxide to yield DFU. The overall yield of DFU from this process is approximately 60%. The purity of the final product can be improved through recrystallization.
科学的研究の応用
DFU has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DFU has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, DFU has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c18-13-4-3-12(10-14(13)19)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOYWPZWQTVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)


![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)